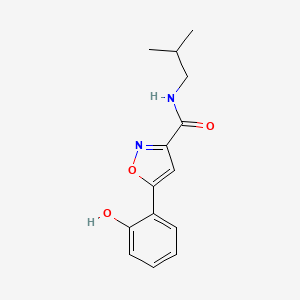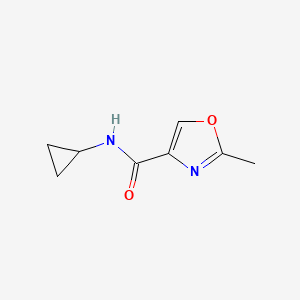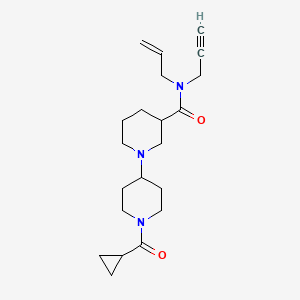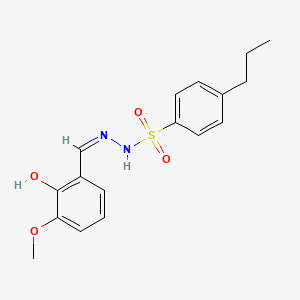![molecular formula C16H22N2O3S B6021047 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B6021047.png)
2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline” is a complex organic molecule. It contains an indoline core, which is a prevalent moiety in many natural products and drugs . The indoline core is modified with a methyl group at the 2-position and a carbonyl group at the 1-position, which is further linked to a 4-piperidinyl group through a sulfonyl bridge .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO2S . The average mass is 211.281 Da, and the monoisotopic mass is 211.066696 Da . The molecule contains an indoline core, a sulfonyl group, and a piperidine ring, which contribute to its complex structure .Wirkmechanismus
The mechanism of action of 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. The compound has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The compound has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline in lab experiments is its high potency and selectivity. The compound has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, including its interaction with specific signaling pathways and target proteins. Additionally, the compound can be modified to improve its solubility and potency, which can increase its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline involves a multi-step process. The first step is the synthesis of 1-(methylsulfonyl)-4-piperidinecarboxylic acid, which is then reacted with 2-methylindole-3-carboxaldehyde to form the desired product. The compound is purified using column chromatography and recrystallization. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been tested in various in vitro and in vivo models, including cell culture, animal models, and clinical trials. It has also been used as a tool compound to investigate the mechanism of action of various biological pathways.
Eigenschaften
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-11-14-5-3-4-6-15(14)18(12)16(19)13-7-9-17(10-8-13)22(2,20)21/h3-6,12-13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUIPMBOMPBGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6020964.png)

![2-pyridinyl(1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)methanone](/img/structure/B6020975.png)

![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6020981.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6020989.png)
![ethyl (4-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6020995.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6021006.png)
![(1-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6021033.png)
![2-methyl-N-(1-methyl-3-phenylpropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6021039.png)
![N-(3-chloro-2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6021054.png)


